REACTION_CXSMILES
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Br[CH:2]([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[P:9]([O:16]CC)([O:13][CH2:14][CH3:15])[O:10][CH2:11][CH3:12]>>[CH2:11]([O:10][P:9]([CH:2]([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4])([O:13][CH2:14][CH3:15])=[O:16])[CH3:12]
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Name
|
|
Quantity
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5.1 mL
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Type
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reactant
|
Smiles
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BrC(C(=O)OCC)C
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Name
|
|
Quantity
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14 mL
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Type
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reactant
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Smiles
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P(OCC)(OCC)OCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated to 130°-140° C.
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Type
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DISTILLATION
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Details
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2.2 mL of bromoethane (bp 38°-45 ° C.) was collected by distillation
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Type
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CUSTOM
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Details
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Then unreacted triethyl phosphite was removed by distillation (23°-85° C. at 6-0.2 torr)
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Name
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|
Type
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product
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Smiles
|
C(C)OP(=O)(OCC)C(C(=O)OCC)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |